Domiodol is synthesized from naturally occurring precursors and can also be derived from synthetic routes involving various organic reactions. The availability of starting materials and the methodology employed in its synthesis play crucial roles in determining the efficiency and yield of Domiodol production.
Domiodol is classified under iodinated organic compounds, specifically phenolic derivatives. It exhibits properties typical of halogenated compounds, such as enhanced reactivity and potential biological activity, making it relevant in medicinal chemistry.
The synthesis of Domiodol primarily involves several key reactions, including halogenation and functional group transformations. One notable method includes the reaction of glycerol with bromoacetaldehyde dimethyl acetal under acidic conditions, which leads to the formation of intermediates that can be further transformed into Domiodol .
Domiodol features a complex molecular structure characterized by its phenolic backbone and iodine substituents. The presence of iodine not only influences its chemical reactivity but also its biological interactions.
This structure highlights the hydroxyl group and the iodomethyl substituent, which are critical for its functionality.
Domiodol participates in various chemical reactions typical of iodinated phenolic compounds. These include nucleophilic substitutions, electrophilic aromatic substitutions, and redox reactions.
The mechanism by which Domiodol exerts its effects is primarily linked to its interaction with biological systems. Its iodinated structure allows for enhanced imaging capabilities in medical applications, particularly in radiology.
Research indicates that Domiodol may influence cellular processes through modulation of signaling pathways or direct interaction with biomolecules, although specific mechanisms require further investigation.
Relevant analyses reveal that these properties contribute to its utility in various scientific applications.
Domiodol has several applications across different scientific fields:
The versatility of Domiodol underscores its significance in both research and clinical settings. Further studies are warranted to explore additional applications and optimize its use in existing technologies.
Domiodol was developed in the mid-1970s by researchers associated with the Maggioni pharmaceutical company. Key synthetic methods and initial pharmacological characterization were documented in German and US patents (DE 2610704; US 4085223) granted in 1976 and 1978, respectively. These patents detailed the compound's preparation and laid the foundation for its development as a therapeutic agent [6].
Early pharmacological evaluations demonstrated Domiodol's ability to alter mucus rheology and stimulate ciliary activity. Preclinical studies conducted in the late 1970s and early 1980s, including investigations by Cantarelli and colleagues published in Farmaco Edizione Pratica (1979), provided evidence for its mucolytic and expectorant activities in animal models. Further research by Kogi and collaborators (1983) systematically evaluated its pharmacological and toxicological profile, confirming its potential therapeutic utility [2] [6].
The compound was subsequently marketed in Italy under the trade name Mucolitico Maggioni, available in formulations including syrup, sachets, and tablets. While its clinical adoption remained primarily regional, research into its mechanisms and applications continued into the 1980s, with studies examining its metabolism, tissue distribution, and comparative efficacy against other mucolytics like S-carboxymethylcysteine in chronic obstructive pulmonary disease [2] [6].
Domiodol is defined by the molecular formula C5H9IO3, corresponding to a molecular weight of 244.03 g/mol. Structurally, it consists of a 1,3-dioxolane ring (a five-membered cyclic acetal containing two oxygen atoms at positions 1 and 3) substituted with an iodomethyl group (-CH2I) at the 2-position and a hydroxymethyl group (-CH2OH) at the 4-position. Its systematic IUPAC name is [2-(iodomethyl)-1,3-dioxolane-4-yl]methanol [1] [6] [8].
Table 1: Key Chemical Identifiers for Domiodol
Identifier | Value |
---|---|
CAS Registry Number | 61869-07-6 |
PubChem CID | 17397972 (Substance); 43814 (Compound) |
UNII | C1PXF8V06N |
InChI Key | NEIPZWZQHXCYDV-UHFFFAOYSA-N |
SMILES Notation | OCC1COC(CI)O1 |
Molecular Formula | C5H9IO3 |
Molecular Weight | 244.03 g/mol |
Exact Mass | 243.95964 g/mol |
The compound exists as a mixture of cis and trans stereoisomers due to the relative orientation of the substituents on the dioxolane ring. These isomers exhibit slightly different physical properties and were separated and individually characterized by Riva and colleagues. The cis-isomer boils at 106-108°C at 0.2 mmHg, while the trans-isomer boils at 114-116°C under the same reduced pressure conditions [6] [8].
Domiodol belongs to the class of organic compounds known as 1,3-dioxolanes. These are heterocyclic acetals characterized by a five-membered ring consisting of three carbon atoms and two oxygen atoms (at the 1 and 3 positions). More specifically, within the hierarchical chemical taxonomy:
Its structure contains two functional groups attached to the dioxolane ring: a primary alcohol (hydroxymethyl, -CH2OH) and an alkyl iodide (iodomethyl, -CH2I). The presence of the iodine atom significantly influences its physicochemical properties and biological activity. The molecular framework is classified as an aliphatic heteromonocyclic compound [1] [8].
Domiodol has been assigned the Anatomical Therapeutic Chemical (ATC) code R05CB08 within the World Health Organization's ATC classification system. This code places it within the following hierarchical therapeutic classification:
This classification definitively categorizes Domiodol as a mucolytic agent. The ATC system is internationally recognized for drug utilization research and aids in comparing medicinal product use across different countries.
Domiodol's regulatory status is characterized by limited geographical approval. It achieved market authorization primarily in Italy, where it was marketed by Maggioni under the brand name Mucolitico Maggioni. Available formulations included syrup (0.7%), granules (60 mg), and tablets. Its current marketing status globally appears to be restricted or discontinued in many regions. Regulatory bodies like the FDA (USA) and EMA (EU) have not granted it widespread approval, and it is often categorized as an investigational drug in databases such as DrugBank, reflecting its limited current clinical use compared to other mucolytics [1] [2] [6].
Table 2: Pharmacological Profile and Applications of Domiodol
Property/Application | Description |
---|---|
Primary Pharmacological Class | Mucolytic Agent / Expectorant |
Mechanism of Action | Reduces mucus viscosity; Promotes mucus expulsion; Excites ciliary activity (cilio-excitatory effect) [8]. |
Key Therapeutic Applications | Chronic bronchitis (increases secretion volume & ease of expectoration) [8]. |
Management of lower respiratory tract infections (improves mucus consistency in children) [8]. | |
Post-operative care in laryngectomized patients with permanent tracheostomy [8]. | |
Experimental Findings | Did not affect experimental asthma in guinea-pigs or respiratory resistance in anesthetized dogs [8]. |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7